Telacebec

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Telacebec tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo para estudiar la inhibición del complejo citocromo bc1 y sus efectos en la producción de energía celular.

Biología: Investigado por su potencial para interrumpir el metabolismo energético de varios patógenos, incluida Mycobacterium tuberculosis.

Medicina: Explorado como un tratamiento para la tuberculosis multirresistente y otras enfermedades infecciosas.

Industria: Posibles aplicaciones en el desarrollo de nuevos antibióticos y agentes antimicrobianos .

Mecanismo De Acción

Telacebec ejerce sus efectos inhibiendo selectivamente el complejo citocromo bc1 de Mycobacterium tuberculosis. Este complejo es un componente crítico de la cadena de transporte de electrones, y su inhibición interrumpe la capacidad de la bacteria para generar energía. Esto conduce a una rápida disminución de los niveles intracelulares de ATP, provocando finalmente la muerte celular .

Compuestos similares:

Isoniazida: Otro antibiótico utilizado para tratar la tuberculosis, pero con un mecanismo de acción diferente.

Rifampicina: Un antibiótico conocido que se dirige a la ARN polimerasa bacteriana.

Etambutol: Un antibiótico que inhibe la síntesis de la pared celular bacteriana

Unicidad de this compound: this compound es único en su capacidad de dirigirse al complejo citocromo bc1, un nuevo mecanismo de acción que lo diferencia de otros antibióticos. Esto lo hace particularmente efectivo contra cepas multirresistentes de Mycobacterium tuberculosis .

Análisis Bioquímico

Biochemical Properties

Telacebec plays a crucial role in biochemical reactions by inhibiting the cytochrome bc1 complex of Mycobacterium tuberculosis. This complex is a critical component of the electron transport chain, and its inhibition disrupts the bacterium’s ability to generate energy. This compound interacts specifically with the QcrB subunit of the cytochrome bc1 complex, binding to the menaquinol-binding site. This interaction forces the bacterium to use the less energetically efficient cytochrome bd oxidase, thereby reducing its energy production and leading to bacteriostasis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, this compound causes rapid depletion of intracellular adenosine triphosphate (ATP), leading to bacterial cell death. This depletion occurs regardless of the replication status of the bacteria, making this compound effective against both actively replicating and dormant bacteria . Additionally, this compound has been shown to downregulate the transcription of genes involved in virulence lipid biosynthesis, suggesting a broader impact on bacterial metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the cytochrome bc1 complex. By binding to the menaquinol-binding site of the QcrB subunit, this compound prevents the oxidation of menaquinol, thereby inhibiting the electron transport chain. This inhibition disrupts the proton gradient across the bacterial membrane, leading to a reduction in ATP synthesis and ultimately causing bacterial cell death . The high specificity of this compound for the cytochrome bc1 complex ensures minimal off-target effects, making it a potent and selective antituberculosis agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated high metabolic stability in microsomes and cryopreserved hepatocytes from various species, including humans, monkeys, rats, and dogs . This stability suggests that this compound can achieve good systemic exposure in humans. Long-term studies have shown that this compound remains effective over extended periods, with no significant degradation observed . Additionally, this compound has been shown to maintain its bacteriostatic effects over time, making it a reliable option for long-term tuberculosis treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse models of tuberculosis, this compound has demonstrated potent activity at doses ranging from 5 to 20 milligrams per kilogram . Higher doses have been associated with increased efficacy, rendering nearly all treated mice culture-negative for Mycobacterium tuberculosis . At very high doses, some adverse effects have been observed, including the emergence of drug-resistant bacteria . These findings highlight the importance of optimizing dosage to balance efficacy and safety in tuberculosis treatment.

Metabolic Pathways

This compound is involved in the oxidative phosphorylation pathway, a critical component of energy metabolism in Mycobacterium tuberculosis . By inhibiting the cytochrome bc1 complex, this compound disrupts the electron transport chain, leading to a reduction in ATP synthesis. This disruption affects the overall metabolic flux within the bacterium, reducing its ability to generate energy and sustain growth . Additionally, this compound has been shown to downregulate the transcription of genes involved in virulence lipid biosynthesis, further impacting bacterial metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . Once inside the cell, this compound localizes to the bacterial membrane, where it interacts with the cytochrome bc1 complex . The high specificity of this compound for the cytochrome bc1 complex ensures that it accumulates at the site of action, maximizing its efficacy . Additionally, this compound has been shown to achieve good systemic exposure in humans, suggesting efficient distribution throughout the body .

Subcellular Localization

This compound localizes to the bacterial membrane, where it exerts its inhibitory effects on the cytochrome bc1 complex . This localization is facilitated by the compound’s high affinity for the menaquinol-binding site of the QcrB subunit . By targeting the bacterial membrane, this compound ensures that its inhibitory effects are concentrated at the site of action, maximizing its potency and minimizing off-target effects . Additionally, the high specificity of this compound for the cytochrome bc1 complex ensures that it does not interfere with other cellular processes, further enhancing its selectivity and efficacy .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Telacebec involucra múltiples pasos, comenzando con la preparación del núcleo imidazopiridina. Este núcleo se funcionaliza luego con varios sustituyentes para lograr la estructura química deseada. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar la formación correcta del compuesto .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y el rendimiento, a menudo involucra sistemas automatizados y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Telacebec experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.

Reducción: Lo opuesto a la oxidación, esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Isoniazid: Another antibiotic used to treat tuberculosis, but with a different mechanism of action.

Rifampicin: A well-known antibiotic that targets bacterial RNA polymerase.

Ethambutol: An antibiotic that inhibits the synthesis of the bacterial cell wall

Uniqueness of Telacebec: this compound is unique in its ability to target the cytochrome bc1 complex, a novel mechanism of action that sets it apart from other antibiotics. This makes it particularly effective against multidrug-resistant strains of Mycobacterium tuberculosis .

Propiedades

IUPAC Name |

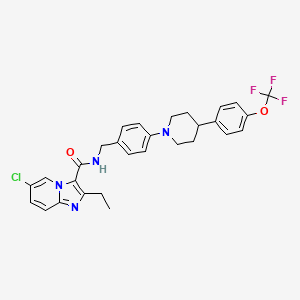

6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClF3N4O2/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33/h3-12,18,21H,2,13-17H2,1H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJICYBSWSZGRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347896 | |

| Record name | Telacebec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334719-95-7 | |

| Record name | Q-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334719957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telacebec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-ethyl-N-[(4-{4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELACEBEC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55G92WGH3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Prop-2-en-1-yl)oxy]octadec-9-ene](/img/structure/B1166375.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(methylamino)acrylonitrile](/img/structure/B1166382.png)